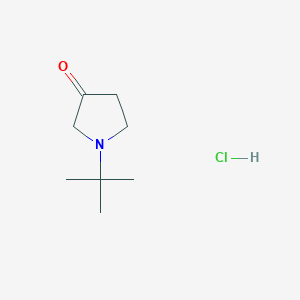

1-Tert-butylpyrrolidin-3-one hydrochloride

Description

1-Tert-butylpyrrolidin-3-one hydrochloride is a chemical compound with the molecular formula C8H15NO·HCl and a molecular weight of 177.67 g/mol . It is a derivative of pyrrolidinone, a five-membered lactam, and is characterized by the presence of a tert-butyl group attached to the nitrogen atom of the pyrrolidinone ring. This compound is commonly used in various scientific research applications due to its unique chemical properties.

Propriétés

IUPAC Name |

1-tert-butylpyrrolidin-3-one;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO.ClH/c1-8(2,3)9-5-4-7(10)6-9;/h4-6H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHPRLETZEFRPAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1CCC(=O)C1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

The synthesis of 1-Tert-butylpyrrolidin-3-one hydrochloride typically involves the reaction of tert-butylamine with a suitable precursor, such as a pyrrolidinone derivative. The reaction conditions often include the use of hydrochloric acid to form the hydrochloride salt. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product .

Analyse Des Réactions Chimiques

1-Tert-butylpyrrolidin-3-one hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the tert-butyl group or other substituents are replaced by different functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides.

Applications De Recherche Scientifique

1-Tert-butylpyrrolidin-3-one hydrochloride is utilized in various fields of scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: It is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.

Medicine: This compound is explored for its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It finds applications in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mécanisme D'action

The mechanism of action of 1-Tert-butylpyrrolidin-3-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl group and the pyrrolidinone ring play crucial roles in its binding affinity and specificity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparaison Avec Des Composés Similaires

1-Tert-butylpyrrolidin-3-one hydrochloride can be compared with other similar compounds, such as:

Pyrrolidin-2-one: Lacks the tert-butyl group, leading to different chemical and biological properties.

N-Methylpyrrolidin-3-one: Contains a methyl group instead of a tert-butyl group, affecting its reactivity and applications.

Activité Biologique

1-Tert-butylpyrrolidin-3-one hydrochloride is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

1-Tert-butylpyrrolidin-3-one hydrochloride is a derivative of pyrrolidin-3-one, characterized by the presence of a tert-butyl group at the nitrogen position. Its chemical formula is C8H16ClN and it has a molecular weight of 177.68 g/mol.

The biological activity of 1-tert-butylpyrrolidin-3-one hydrochloride can be attributed to its interaction with various neurotransmitter receptors and enzymes. Studies have indicated that it may act as a modulator of neurotransmission, particularly influencing dopaminergic and adrenergic pathways.

Potential Mechanisms:

- Dopamine Receptor Modulation : Preliminary studies suggest that compounds similar to 1-tert-butylpyrrolidin-3-one hydrochloride may exhibit affinity for dopamine receptors, potentially influencing conditions such as Parkinson's disease and schizophrenia .

- Adrenergic Activity : The compound may also interact with adrenergic receptors, which could have implications for cardiovascular health and anxiety disorders .

Biological Activities

Research has highlighted several biological activities associated with 1-tert-butylpyrrolidin-3-one hydrochloride:

- Antimicrobial Properties : Some studies suggest that derivatives of pyrrolidinones exhibit antimicrobial activity against various bacterial strains. This could be beneficial in developing new antibiotics.

- Anti-inflammatory Effects : The compound may possess anti-inflammatory properties, potentially useful in treating inflammatory diseases.

- Neuroprotective Effects : There is emerging evidence that pyrrolidinone derivatives can provide neuroprotection in models of neurodegenerative diseases .

Case Study 1: Neuroprotective Effects

A study conducted on a rat model demonstrated that administration of 1-tert-butylpyrrolidin-3-one hydrochloride reduced neuronal damage in models of ischemic stroke. The compound was found to decrease markers of oxidative stress and inflammation significantly, suggesting its potential as a therapeutic agent in stroke management .

Case Study 2: Antimicrobial Activity

In vitro assays showed that 1-tert-butylpyrrolidin-3-one hydrochloride exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined to be comparable to those of established antibiotics, indicating its potential as an antimicrobial agent.

Table 1: Biological Activities of 1-Tert-butylpyrrolidin-3-one Hydrochloride

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.